molecular formula C20H16F3N3O3S B2697739 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1169951-23-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2697739
CAS No.: 1169951-23-8
M. Wt: 435.42
InChI Key: WCYCQXRXRKEQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three key moieties:

  • 2,3-Dihydro-1,4-benzodioxin: A bicyclic aromatic ether known for enhancing metabolic stability and bioavailability in pharmaceuticals .
  • 1,3-Thiazole: A heterocyclic ring often associated with antimicrobial and anti-inflammatory activities .
  • Trifluoromethylphenyl group: A lipophilic substituent that improves membrane permeability and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)12-2-1-3-13(8-12)25-19-26-15(11-30-19)10-18(27)24-14-4-5-16-17(9-14)29-7-6-28-16/h1-5,8-9,11H,6-7,10H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYCQXRXRKEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article delves into the synthesis, biological evaluation, and research findings related to this compound.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxan Derivatives : The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonyl chlorides to form sulfonamide derivatives. For instance, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide is synthesized by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium .
  • Introduction of Thiazole Moiety : The next step involves the coupling of the sulfonamide derivative with 2-bromo-N-(un/substituted-phenyl)acetamides to yield compounds containing thiazole rings .

Enzyme Inhibition

Research has demonstrated that compounds derived from benzodioxan and thiazole exhibit significant enzyme inhibitory activities. For example:

  • Acetylcholinesterase Inhibition : Some derivatives have shown promising inhibitory effects against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD). A study reported that certain sulfonamide derivatives inhibited AChE with varying degrees of potency .
  • α-Glucosidase Inhibition : Compounds have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Against Cancer Cell Lines : Several studies have reported the cytotoxic effects of benzodioxan derivatives against human cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, a related compound exhibited an EC50 value of 10.28 µg/mL against HEPG2 cells .
Compound NameCell LineEC50 Value (µg/mL)
Compound AHEPG210.28
Compound BHeLa9.00
Compound CA54912.50

The mechanism through which these compounds exert their anticancer effects is believed to involve apoptosis induction and cell cycle arrest. Studies suggest that certain derivatives activate caspases involved in programmed cell death pathways .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Study on Anticancer Activity : A study by Alam et al. evaluated a series of thiazole derivatives and found significant activity against multiple cancer types. The most potent compound showed an IC50 value of 4.27 µg/mL against skin cancer cell lines .
  • Enzyme Inhibition Study : Another research highlighted the structure–activity relationship (SAR) among various benzodioxan derivatives concerning their AChE inhibitory activity. The results indicated that specific substitutions on the benzodioxan ring significantly enhanced enzyme inhibition .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide involves several steps, primarily focusing on the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various amines and acetamides. The characterization of these compounds is typically performed using techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures and purity.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from this compound. Specifically:

  • Anti-Diabetic Potential : Research indicates that derivatives of this compound exhibit moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for managing type 2 diabetes mellitus (T2DM). For instance, IC50 values for certain derivatives ranged from 81.12 µM to 86.31 µM compared to acarbose's IC50 of 37.38 µM .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties. Inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD), may provide therapeutic avenues for treating neurodegenerative conditions. Compounds with similar structures have shown promise in AChE inhibition studies .

Comprehensive Data Table

The following table summarizes key findings related to the biological activities of derivatives synthesized from this compound:

CompoundTarget EnzymeIC50 (µM)Biological Activity
7iα-glucosidase86.31Moderate Inhibition
7kα-glucosidase81.12Moderate Inhibition
Acarboseα-glucosidase37.38Standard Reference

Case Study 1: Anti-Diabetic Activity

A study published in a peer-reviewed journal explored the synthesis of various N-substituted derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The resulting compounds were evaluated for their anti-diabetic activity through α-glucosidase inhibition assays. The findings indicated that while most compounds displayed weak to moderate inhibition levels, they could serve as lead candidates for further optimization .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar benzodioxin derivatives against AChE. The study utilized in vitro assays to assess the inhibitory effects on AChE activity. Compounds exhibiting significant inhibition were identified as potential therapeutic agents for Alzheimer’s disease .

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., 7a-l Series)

Compounds such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) share the benzodioxin core but replace the thiazole-trifluoromethylphenyl group with a sulfonamide-linked chlorophenyl moiety. These derivatives exhibit potent antimicrobial activity (e.g., MIC values of 8–16 µg/mL against Staphylococcus aureus) but show moderate hemolytic activity (~15–20%) . In contrast, the trifluoromethyl group in the target compound may enhance selectivity by reducing off-target interactions.

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid lacks the thiazole-acetamide chain but retains anti-inflammatory activity comparable to Ibuprofen (ED₅₀ = 25 mg/kg vs. 30 mg/kg in carrageenan-induced rat paw edema) . This highlights the benzodioxin moiety’s versatility, with functional group substitutions directing activity toward distinct therapeutic areas (anti-inflammatory vs. antimicrobial).

Thiazole-Containing Analogues

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine

This compound replaces the acetamide-trifluoromethylphenyl group with a prop-2-enylamine substituent.

N-[4-(4-Acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

This analog introduces a pyrrolidine-carboxamide group, which may improve solubility compared to the target compound. Such modifications are critical for optimizing pharmacokinetic profiles .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity Potency/Selectivity Notes Source
Target Compound Benzodioxin + Thiazole Trifluoromethylphenyl, Acetamide Undisclosed (likely antimicrobial) High lipophilicity for membrane penetration
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Benzodioxin + Sulfonamide 4-Chlorophenyl, Dimethylphenyl Antimicrobial (MIC 8–16 µg/mL) Moderate hemolytic activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + Carboxylic Acid None Anti-inflammatory (ED₅₀ 25 mg/kg) Comparable to Ibuprofen
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Benzodioxin + Thiazole Prop-2-enylamine Undisclosed Structural similarity to kinase inhibitors

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzodioxin-thiazole scaffold is highly tunable. Sulfonamide derivatives prioritize antimicrobial activity , while carboxylic acids favor anti-inflammatory effects .
  • Role of Trifluoromethyl Group : The CF₃ group in the target compound likely enhances metabolic stability and target affinity compared to chlorophenyl or methyl groups in analogs .
  • Synthetic Flexibility : Lithium hydride/DMF-mediated reactions enable efficient coupling of benzodioxin intermediates with electrophiles (e.g., bromoacetamides), as demonstrated in the synthesis of 7a-l derivatives .

Q & A

Q. What are the recommended synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Amide coupling : React 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole-acetamide intermediate under basic conditions (e.g., Na₂CO₃ at pH 9-10) .

Thiazole ring formation : Use a Hantzsch thiazole synthesis protocol, combining α-haloacetamide derivatives with thiourea analogs .

  • Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Spectroscopy :
  • ¹H-NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, trifluoromethyl group splitting patterns) .
  • IR : Verify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bending .
  • Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Variable Substituent Libraries : Synthesize analogs with modifications to:
  • The benzodioxin moiety (e.g., electron-withdrawing/donating groups at position 6) .
  • The trifluoromethylphenyl group (e.g., halogen substitutions or bioisosteres) .
  • Biological Assays :
  • Test analogs against target enzymes (e.g., α-glucosidase, acetylcholinesterase) using kinetic assays (IC₅₀ determination) .
  • Compare activity trends with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Resolve discrepancies by:

Q. Standardizing Assay Conditions :

  • Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) to minimize artifacts .

Q. Orthogonal Validation :

  • Use multiple assay formats (e.g., fluorescence-based vs. colorimetric) for the same target .

Q. Meta-Analysis :

  • Aggregate data from published studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers .

Q. How can in silico methods predict metabolic stability or toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction :
  • Use tools like SwissADME or ProTox-II to estimate:
  • LogP (lipophilicity), CYP450 metabolism, and hERG channel inhibition .
  • Metabolite Identification :
  • Simulate phase I/II metabolism (e.g., Cytochrome P450-mediated oxidation) via Schrödinger’s BioLuminate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.